2-Methyl-4-(3-methylphenyl)thiomorpholine-3,5-dione
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
The synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
2-Methyl-4-(3-methylphenyl)-3,5-thiomorpholinedione is a compound that has been explored in various synthetic and chemical studies. Its derivatives have been synthesized for various purposes, including antimicrobial and anti-inflammatory applications. For instance, novel 1,2,4-triazole derivatives, including those with structural similarities or functionalities related to 2-Methyl-4-(3-methylphenyl)-3,5-thiomorpholinedione, have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives showed good or moderate activities against tested microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Antioxidant and Biological Activities
Derivatives related to 2-Methyl-4-(3-methylphenyl)-3,5-thiomorpholinedione have been studied for their potential antioxidant and biological activities. QSAR-analysis of certain derivatives has provided insights into their antioxidant capabilities, suggesting a theoretical basis for the design of new potential antioxidants with improved efficacy (І. Drapak et al., 2019).
DNA Binding and Anticancer Properties
Studies on platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines, which are structurally related to thiomorpholinediones, have explored the relationship between molecular structure and biological activity. These studies have shown variations in cytotoxicities with different methylations, indicating the potential of such compounds in anticancer therapy. The biological activity quantified using in vitro assays against the L1210 Murine leukaemia cell line suggested the significance of methylated derivatives in enhancing biological activity (Brodie et al., 2004).
Anti-Inflammatory Applications
The synthesis of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols and their evaluation for antimicrobial and anti-inflammatory activity has also been explored. These compounds, reflecting the chemical versatility of thiomorpholinedione derivatives, displayed potent antibacterial activity and showed good dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-4-(3-methylphenyl)thiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8-4-3-5-10(6-8)13-11(14)7-16-9(2)12(13)15/h3-6,9H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPDXZCYJHNVFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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